2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one
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Overview
Description
2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method allows for the formation of the pyrido[2,3-d]pyrimidine core structure through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the pyrido[2,3-d]pyrimidine ring.
Reduction: Dihydro derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an inhibitor of various kinases, making it a candidate for anticancer drug development.
Biology: It has been studied for its antimicrobial and antiviral activities.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with molecular targets such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidine
- 4-Amino-substituted 7-iminopyrido[2,3-d]pyrimidines
- 7-Deazaadenines
Uniqueness
2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its biological activity and make it a valuable scaffold for drug development and other applications.
Properties
CAS No. |
49600-54-6 |
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Molecular Formula |
C9H10N4O |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2-amino-5,7-dimethyl-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H10N4O/c1-4-3-5(2)11-7-6(4)8(14)13-9(10)12-7/h3H,1-2H3,(H3,10,11,12,13,14) |
InChI Key |
DJYWBNIOFAAOAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=O)NC(=N2)N)C |
Origin of Product |
United States |
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